(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid

Catalog No.
S15391256
CAS No.
M.F
C13H6BrF6N3O2
M. Wt
430.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,...

Product Name

(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid

IUPAC Name

3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoic acid

Molecular Formula

C13H6BrF6N3O2

Molecular Weight

430.10 g/mol

InChI

InChI=1S/C13H6BrF6N3O2/c14-9(11(24)25)4-23-5-21-10(22-23)6-1-7(12(15,16)17)3-8(2-6)13(18,19)20/h1-5H,(H,24,25)

InChI Key

CEDZRDPZYYSWAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C(=O)O)Br

The compound (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid is a synthetic organic molecule characterized by its complex structure and notable chemical properties. It has a molecular formula of C13H6BrF6N3O2\text{C}_{13}\text{H}_{6}\text{BrF}_{6}\text{N}_{3}\text{O}_{2} and a molecular weight of approximately 430.1 g/mol. The compound features a trifluoromethyl-substituted phenyl group, which is known to enhance biological activity due to the electron-withdrawing nature of the trifluoromethyl group. This compound is primarily studied for its potential applications in pharmacology and materials science.

The reactivity of (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid can be attributed to its functional groups. The bromoacrylic acid moiety can undergo several reactions:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, potentially yielding more reactive intermediates.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different physical characteristics.

Compounds containing the triazole ring and trifluoromethyl groups have been reported to exhibit various biological activities, including:

  • Antimicrobial Activity: Triazole derivatives have shown effectiveness against a range of bacterial strains, including drug-resistant ones.
  • Antifungal Properties: The structural motif has been utilized in antifungal agents due to its ability to inhibit fungal growth.
  • Potential Anticancer Activity: Some studies suggest that similar compounds may interfere with cancer cell proliferation, making them candidates for further investigation in oncology.

The specific biological effects of (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid remain an area of active research.

The synthesis of (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid typically involves multi-step organic reactions:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Bromination: The introduction of the bromine atom into the acrylic acid moiety can be performed using brominating agents.
  • Coupling Reactions: The trifluoromethyl-substituted phenyl group can be introduced via coupling reactions with aryl halides or other electrophilic species.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The compound has potential applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Agricultural Chemistry: Its antimicrobial properties could be beneficial in developing new agrochemicals for crop protection.
  • Material Science: The unique electronic properties imparted by the trifluoromethyl group may allow its use in advanced materials or coatings.

Interaction studies involving (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid focus on understanding how it interacts with biological targets such as enzymes or receptors. These studies are crucial for elucidating its mechanism of action and potential side effects. Techniques such as molecular docking simulations and binding affinity assays are commonly employed in these investigations.

Several compounds share structural similarities with (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid. Below are some notable examples:

Compound NameCAS NumberKey Features
(Z)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid1388842-44-1Lacks bromine substitution; similar triazole structure
(Z)-3-(3-(trifluoromethyl)phenyl)-1H-pyrazole1642300-91-1Contains a pyrazole instead of triazole; potential for different biological activity
5-Bis(trifluoromethyl)phenylboronic acid156265Contains boron; used in Suzuki coupling reactions

These compounds highlight the unique presence of the bromine atom and the specific triazole structure in (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid that may contribute to its distinct biological properties and reactivity profiles.

XLogP3

4.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

428.95476 g/mol

Monoisotopic Mass

428.95476 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-11

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